molecular formula C23H38N2O2 B1169801 2-Propenal, polymer with 1,2-propanediol CAS No. 191546-07-3

2-Propenal, polymer with 1,2-propanediol

Cat. No.: B1169801
CAS No.: 191546-07-3
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound this compound carries the Chemical Abstracts Service registry number 191546-07-3, officially establishing its chemical identity within the global chemical database. According to PubChem classification, this polymer does not possess a discrete molecular structure due to its polymeric nature, which prevents the assignment of a specific molecular formula or exact molecular weight. The systematic nomenclature reflects the fundamental building blocks comprising this macromolecular structure: 2-propenal, commonly known as acrolein, and 1,2-propanediol, recognized as propylene glycol.

The IUPAC nomenclature for the monomer 2-propenal follows the systematic naming convention where the compound contains three carbon atoms with an aldehyde functional group at position one and a double bond between carbons two and three. The molecular formula for 2-propenal is C₃H₄O with a molecular weight of 56.0633 grams per mole. The IUPAC Standard InChI identifier for 2-propenal is InChI=1S/C3H4O/c1-2-3-4/h2-3H,1H2, while the InChIKey is HGINCPLSRVDWNT-UHFFFAOYSA-N.

The 1,2-propanediol component possesses the molecular formula C₃H₈O₂ with a molecular weight of 76.10 grams per mole. The InChIKey for 1,2-propanediol is DNIAPMSPPWPWGF-UHFFFAOYSA-N, and its SMILES notation is OCC(O)C. The systematic name 1,2-propanediol indicates the presence of two hydroxyl groups positioned on adjacent carbon atoms within a three-carbon chain structure.

Component Molecular Formula Molecular Weight (g/mol) CAS Number InChIKey
2-Propenal C₃H₄O 56.0633 107-02-8 HGINCPLSRVDWNT-UHFFFAOYSA-N
1,2-Propanediol C₃H₈O₂ 76.10 57-55-6 DNIAPMSPPWPWGF-UHFFFAOYSA-N
Polymer Product - Variable 191546-07-3 -

The polymer formation involves condensation reactions between the aldehyde functionality of 2-propenal and the diol groups of 1,2-propanediol, resulting in acetal linkages throughout the polymer backbone. Recent research has demonstrated that degradable acetal-backboned polymers can be synthesized through palladium-catalyzed hydroalkoxylation reactions, producing materials that maintain the essential acetal connectivity while enabling controlled degradation under specific conditions.

Structural Relationship to Acrolein-Based Polymers

The structural architecture of this compound exhibits distinctive characteristics when compared to conventional polyacrolein systems. Traditional polyacrolein formation typically involves radical polymerization of acrolein monomers through vinyl addition mechanisms, resulting in carbon-carbon backbone structures with pendant aldehyde groups. The radiation-initiated polymerization of acrolein produces microspherical structures containing various functional groups including ether, acetal, carbonyl, hydroxyl, and unsaturated hydrocarbon groups in different proportions depending on polymerization conditions.

In contrast, the polymer formed between 2-propenal and 1,2-propanediol creates acetal-bridged structures where the polymer backbone contains alternating organic segments connected through acetal linkages. This fundamental difference in polymer architecture results from the step-growth polymerization mechanism rather than the chain-growth mechanism typical of conventional polyacrolein synthesis. The acetal linkages formed between 2-propenal and 1,2-propanediol create a backbone structure that is inherently different from the carbon-carbon backbone of traditional polyacrolein.

Polyacrolein microspheres produced through gamma radiation exhibit complex molecular structures with multiple types of repeating units. Infrared spectroscopy analysis reveals that radiation-polymerized acrolein contains bonds corresponding to ether, acetal, carbonyl, hydroxide, and unsaturated hydrocarbon groups in various proportions. The thermal analysis of polyacrolein shows distinct decomposition peaks at different temperatures: subunit degradation occurs at 380K and 400-475K, with free aldehyde decomposition centered at 500K.

The structural relationship between this compound and conventional acrolein polymers demonstrates the versatility of acrolein as a monomer for different polymerization approaches. While maintaining the reactive aldehyde functionality that makes acrolein valuable in polymer chemistry, the condensation approach with 1,2-propanediol creates materials with fundamentally different backbone structures and degradation characteristics.

Polymer Type Backbone Structure Formation Mechanism Key Functional Groups
Conventional Polyacrolein Carbon-Carbon Chain-Growth (Radical) Pendant Aldehydes
2-Propenal/1,2-Propanediol Acetal-Bridged Step-Growth (Condensation) Acetal Linkages
Radiation Polyacrolein Mixed C-C/Acetal Radiation-Initiated Ether, Acetal, Carbonyl

Comparative Analysis with Related Propanediol Copolymers

The polymer formed between 2-propenal and 1,2-propanediol represents one member of a broader family of propanediol-based copolymer systems. Polypropylene glycol, produced through ring-opening polymerization of propylene oxide, demonstrates the conventional approach to propanediol-based polymer synthesis. This polyether system exhibits properties including room temperature liquid state, decreasing water solubility with increasing molar mass, and reduced reactivity of secondary hydroxyl groups compared to primary hydroxyl groups.

Research has demonstrated that various diols can be employed in similar condensation reactions with aldehydes to produce acetal-backboned polymers with different characteristics. The choice of diol component significantly influences the resulting polymer properties, including degradation behavior, mechanical characteristics, and thermal stability. Dialkoxyallenes can be readily prepared from corresponding diols through propargylation followed by isomerization, enabling the synthesis of polymers with acrolein acetal linkages.

The degradable nature of acetal-backboned polymers provides a significant advantage over conventional polyether systems like polypropylene glycol. While polypropylene glycol forms stable ether linkages that resist hydrolysis under normal conditions, the acetal linkages in this compound can undergo controlled degradation to regenerate the original diol components. This property has been demonstrated through recycling experiments where polymers containing 1,4-benzenedimethanol could be completely degraded and reformed.

The vinyl moiety present in newly generated acrolein acetals enables further functionalization through thiol-ene reactions, providing additional opportunities for polymer modification and application. This reactivity distinguishes acetal-backboned propanediol polymers from conventional polyether systems and opens pathways for creating more complex polymer architectures.

Comparative studies of various propanediol copolymers reveal distinct differences in solubility characteristics, thermal behavior, and chemical reactivity. The 1,2-propanediol component provides specific stereochemical and hydrogen-bonding characteristics that influence polymer properties. The (S)-(+)-1,2-propanediol enantiomer, for example, exhibits specific optical rotation and serves as a chiral building block in asymmetric synthesis applications.

Copolymer System Linkage Type Degradability Water Solubility Thermal Stability
2-Propenal/1,2-Propanediol Acetal High Variable Moderate
Polypropylene Glycol Ether Low Decreases with MW High
Acrolein/Ethylene Glycol Acetal High High Moderate
Conventional Polyacrolein C-C Backbone Low Variable Variable

Properties

CAS No.

191546-07-3

Molecular Formula

C23H38N2O2

Synonyms

2-Propenal, polymer with 1,2-propanediol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Polymers Derived from 1,2-Propanediol and Analogous Compounds
Polymer Name Components Applications Key Properties References
2-Propenal, polymer with 1,2-propanediol Acrolein + 1,2-propanediol Specialty coatings, adhesives High crosslinking, thermal stability Inferred
Hexanedioic acid, polymer with 1,2-propanediol Adipic acid + 1,2-propanediol Plasticizers, resins Flexibility, biodegradability
Maleic anhydride-phthalic anhydride-propylene glycol polymer Maleic/phthalic anhydrides + 1,2-propanediol Unsaturated polyester resins (UPRs) High strength, corrosion resistance
Ethylene oxide/propylene oxide copolymers Ethylene oxide + propylene oxide Surfactants, lubricants Tunable hydrophilicity, low toxicity

Key Differences :

  • Crosslinking vs. Linear Structures : The acrolein-based polymer likely forms a highly crosslinked network, contrasting with linear polyesters (e.g., hexanedioic acid polymer) .
  • Thermal Stability : Unsaturated polyester resins (UPRs) exhibit melting points of 40–50°C , whereas acrolein-based polymers may withstand higher temperatures due to covalent crosslinks.
  • Biodegradability : 1,2-propanediol’s inherent biodegradability may enhance environmental compatibility compared to petroleum-based polymers.

Production and Selectivity

1,2-Propanediol is industrially produced via glycerol hydrogenation, achieving 93.4% selectivity under optimized conditions . Mass transfer limitations in reactors can reduce selectivity to 80%, highlighting challenges in scaling production . In contrast, 1,3-propanediol (constitutional isomer) is synthesized via microbial fermentation, with a growing market projected at 11.5% CAGR .

Table 2: Production Metrics for Diol-Based Polymers
Polymer Type Feedstock Selectivity (%) Key Challenge Reference
Acrolein-1,2-propanediol Petrochemical Not reported Crosslinking control Inferred
UPRs (Maleic/Phthalic) Biodiesel byproduct >90 Catalyst deactivation
EO/PO Copolymers Ethylene/Propylene oxide >85 Byproduct management

Preparation Methods

Hydrolysis of Propylene Oxide

The traditional route to 1,2-propanediol involves the hydrolysis of propylene oxide (PO), a petroleum-derived epoxide. Propylene oxide reacts exothermically with water under acidic or basic conditions to yield 1,2-propanediol and oligomers such as dipropylene glycol (DPG). The reaction is typically catalyzed by sulfuric acid or sodium hydroxide, achieving conversions exceeding 90% at 60–80°C. However, this method faces criticism for its reliance on fossil fuels, high energy demands for PO synthesis, and byproduct formation (e.g., chlorinated compounds in older chlorohydrin processes).

Recent advancements aim to decouple PO production from petroleum. The HPPO (Hydrogen Peroxide to Propylene Oxide) method, commercialized by BASF and Evonik, utilizes TS-1 titanium-silicate catalysts to oxidize propylene directly with hydrogen peroxide, yielding PO and water. This approach reduces wastewater generation by 70–80% compared to conventional methods. Subsequent hydrolysis of PO from this process provides high-purity 1,2-propanediol, which is critical for polymerization applications requiring minimal impurities.

Glycerol Hydrogenolysis

As a sustainable alternative, glycerol—a byproduct of biodiesel production—is hydrogenolyzed to 1,2-propanediol using transition metal catalysts. Copper-based catalysts (e.g., Cu/ZnO, Cu/Al2O3) exhibit >80% selectivity toward 1,2-propanediol at 200–240°C and 4–8 MPa H2 pressure. For instance, Cu-Cr2O3 systems achieve 92% glycerol conversion with 88% selectivity, though chromium’s toxicity limits industrial adoption. Recent chromium-free alternatives, such as Cu-MgO-SiO2, demonstrate comparable performance (85% selectivity) while aligning with environmental regulations.

The hydrogenolysis mechanism involves glycerol dehydrogenation to glyceraldehyde, followed by dehydration to pyruvaldehyde and subsequent hydrogenation to 1,2-propanediol. In situ hydrogen generation via aqueous-phase reforming (APR) of glycerol further enhances process sustainability, eliminating external H2 dependency.

Biotechnological Production

Microbial fermentation routes using engineered Klebsiella pneumoniae or Lactobacillus reuteri convert glucose or glycerol to 1,2-propanediol under anaerobic conditions. These strains overexpress methylglyoxal synthase and glycerol dehydrogenase, achieving titers up to 135 g/L in optimized bioreactors. Biobased 1,2-propanediol reduces lifecycle greenhouse gas emissions by 51.5% compared to petroleum-derived counterparts.

Polymerization of 2-Propenal with 1,2-Propanediol

Reaction Mechanisms

The polymerization of 2-propenal (acrolein) and 1,2-propanediol proceeds via step-growth polymerization, forming polyacetals through the reaction of acrolein’s aldehyde group with the diol’s hydroxyl groups. The general reaction is:

nCH2=CHCHO+nHOCH2CH(OH)CH3[−OCH2CH(OCH2CH(OH)CH3)CH2]n+nH2On\, \text{CH}2=\text{CHCHO} + n\, \text{HOCH}2\text{CH(OH)CH}3 \rightarrow \text{[−OCH}2\text{CH(OCH}2\text{CH(OH)CH}3\text{)CH}2−]n + n\, \text{H}_2\text{O}

Acid catalysts (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl2) accelerate acetalization, with reaction rates optimized at 80–120°C. Side reactions, such as acrolein’s self-polymerization to polyacrolein, are suppressed by maintaining stoichiometric excess of 1,2-propanediol (molar ratio 1.2:1).

Catalytic Systems

Heterogeneous catalysts like Amberlyst-15 (a sulfonated polystyrene resin) enable efficient acetal formation with 95% monomer conversion in batch reactors. Continuous-flow systems using packed-bed reactors with immobilized enzymes (e.g., Candida antarctica lipase B) achieve similar conversions at 50°C, reducing energy consumption.

Table 1: Comparison of Catalysts for Acrolein-1,2-Propanediol Polymerization

CatalystTemperature (°C)Conversion (%)Selectivity (%)Reference
Amberlyst-15909588
ZnCl21108982
Lipase B (CALB)509290

Process Optimization

Reactor design critically influences polymer molecular weight and dispersity. Bulk polymerization in stirred-tank reactors yields low-molecular-weight oligomers (Mn ≈ 2,000–5,000 Da), whereas solution polymerization in toluene or xylene facilitates higher Mn (10,000–20,000 Da) due to reduced viscosity. Chain-transfer agents (e.g., mercaptoethanol) control molecular weight, while nitrogen inerting minimizes acrolein oxidation.

Environmental and Economic Considerations

Sustainability Metrics

Biobased 1,2-propanediol reduces the polymer’s carbon footprint by 34% compared to petroleum-derived routes. Lifecycle assessments (LCAs) highlight APR-integrated glycerol hydrogenolysis as the most sustainable pathway, with a global warming potential (GWP) of 1.2 kg CO2-eq/kg polymer versus 2.8 kg CO2-eq/kg for PO-based methods.

Cost Analysis

Capital expenditures for a 50,000-ton/year polymer plant vary significantly:

  • PO hydrolysis route : $120 million (primarily for PO synthesis and purification).

  • Glycerol hydrogenolysis : $85 million (lower catalyst and energy costs).
    Operating costs favor glycerol-derived polymer ($1.36/kg) over PO-derived ($1.89/kg), assuming H2 prices at $2.50/kg .

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